Cas no 28677-00-1 (perfluorodimethylcyclobutane)

perfluorodimethylcyclobutane structure
Productnaam:perfluorodimethylcyclobutane
perfluorodimethylcyclobutane Chemische en fysische eigenschappen
Naam en identificatie
-
- perfluorodimethylcyclobutane
- Dodecafluorodimethylcyclobutane
- Hexafluorobis-(trifluoromethyl)-cyclobutane
- Perfluoro(dimethylcyclobutane)
- Perfluoro-1,2-dimethylcyclobutane
- Cyclobutane,hexafluorobis(trifluoromethyl)
- Einecs 249-145-3
- PERFLUORO(DIMETHYLCYCLOBUTANE) MIXED 1,2-AND 1,3-ISOMERS
- Perfluorodimethy
- RC-51-12
- SCHEMBL149623
- DTXSID70897525
- perfluorodimethyl-cyclobutane
- Perfluoro(Dimethylcyclobutane) [28677-001]
- Perfluoro(1,1-dimethylcyclobutane)
- 37360-98-8
- Hexafluorobis(trifluoromethyl)cyclobutane
- Cyclobutane, hexafluorobis(trifluoromethyl)-
- Hexafluorodi(trifluoromethyl)cyclobutane
- C 51-12
- NS00018893
- Freon C 51-12
- 1, 1, 2, 2, 3, 3-hexafluoro-4, 4-bis(trifluoromethyl)cyclobutane
- 1,1,2,2,3,3-hexafluoro-4,4-bis(trifluoromethyl)cyclobutane
- 28677-00-1
-
- Inchi: InChI=1S/C6F12/c7-2(8)1(5(13,14)15,6(16,17)18)3(9,10)4(2,11)12
- InChI-sleutel: TXGPGHBYAPBDAG-UHFFFAOYSA-N
- LACHT: FC1(F)C(F)(F)C(F)(F)C1(C(F)(F)F)C(F)(F)F
Berekende eigenschappen
- Exacte massa: 299.98100
- Monoisotopische massa: 299.980838
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 12
- Zware atoomtelling: 18
- Aantal draaibare bindingen: 0
- Complexiteit: 322
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.4
- Topologisch pooloppervlak: 0
- Oppervlakte lading: 0
Experimentele eigenschappen
- Kleur/vorm: Colorless liquid with almost no smell
- Dichtheid: 1.67 g/mL at 25 °C(lit.)
- Smeltpunt: −32 °C(lit.)
- Kookpunt: 45 °C(lit.)
- Vlampunt: >230 °F
- Brekindex: n20/D 1.3(lit.)
- PSA: 0.00000
- LogboekP: 3.81180
- Oplosbaarheid: Insoluble in water
perfluorodimethylcyclobutane Beveiligingsinformatie
- Gevaarverklaring: Irritant/Keep Cold
- WGK Duitsland:3
- Code gevarencategorie: 11-36/37/38
- Veiligheidsinstructies: S23
-
Identificatie van gevaarlijk materiaal:
- Veiligheidstermijn:S23
- TSCA:T
- Risicozinnen:R11; R36/37/38
- Opslagvoorwaarde:Keep cold
perfluorodimethylcyclobutane Douanegegevens
- HS-CODE:2903890090
- Douanegegevens:
China Customs Code:
2903890090Overview:
2903890090. Other naphthenic hydrocarbons\Halogenated derivatives of cycloalkenes or cycloterpene alkenes. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2903890090. halogenated derivatives of cyclanic, cyclenic or cyclotherpenic hydrocarbons. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
perfluorodimethylcyclobutane Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P923068-10g |
Perfluorodimethylcyclobutane, mixture of 1,2 and 1,3 isomers |
28677-00-1 | 97% | 10g |
¥135.90 | 2022-01-12 |
perfluorodimethylcyclobutane Gerelateerde literatuur
-
1. Fluoro-olefin chemistry. Part 18. Thermal reaction of hexafluoropropene with diphenylmethane, butylbenzenes, benzyl alcohol, and benzyl methyl etherRobert N. Haszeldine,Clive M. Raynor,Anthony E. Tipping J. Chem. Soc. Perkin Trans. 1 1983 2801
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2. Fluoro-olefin chemistry. Part 16. Reaction of hexafluoropropene with n-butane and n-pentaneTerry Davies,Robert N. Haszeldine,Ronald Rowland,Anthony E. Tipping J. Chem. Soc. Perkin Trans. 1 1983 109
-
3. Fluoro-olefin chemistry. Part 17. Thermal reaction of hexafluoropropene with 2-trifluoromethylbutane and 1,1,1-trifluoropentaneTerry Davies,Robert N. Haszeldine,Anthony E. Tipping J. Chem. Soc. Perkin Trans. 1 1983 1353
-
4. Fluoro-olefin chemistry. Part IX. Thermal insertion of hexafluoropropene into carbon–hydrogen bonds in alkylbenzenesRobert N. Haszeldine,Allan J. Mitchinson,Ronald Rowland,Anthony E. Tipping J. Chem. Soc. Perkin Trans. 1 1976 517
-
Stuart Batterman,Chunrong Jia,Gina Hatzivasilis,Chris Godwin J. Environ. Monit. 2006 8 249
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